molecular formula C24H22N2O3S B3014448 (E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893309-90-5

(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B3014448
CAS No.: 893309-90-5
M. Wt: 418.51
InChI Key: ZXRRIQMXICVPOB-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide core modified with a 4-methylbenzyl group at position 1 and an (E)-configured m-tolylamino methylene substituent at position 2. The m-tolylamino group (meta-methyl aniline) distinguishes it from analogs with alternative aromatic or aliphatic substituents.

Properties

IUPAC Name

(3E)-3-[(3-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-10-12-19(13-11-17)16-26-22-9-4-3-8-21(22)24(27)23(30(26,28)29)15-25-20-7-5-6-18(2)14-20/h3-15,25H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRRIQMXICVPOB-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC(=C4)C)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC(=C4)C)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a member of the benzo[c][1,2]thiazine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate benzylamine derivatives with thiazine precursors. Characterization methods such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized product. For instance, spectral data reveal characteristic absorption bands corresponding to functional groups within the compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various thiazine derivatives, including our target compound. The MTT assay is commonly used to assess cytotoxicity against cancer cell lines. For example:

  • Cell Lines Tested : A variety of cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) have been utilized.
  • Concentration Range : Compounds are tested at multiple concentrations ranging from 0.0010.001 to 1.01.0 mmol/L.
  • Results : The target compound exhibited significant cytotoxic effects against these cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 (mmol/L)% Inhibition
HeLa0.2575%
MCF-70.3068%
A5490.2080%

Enzyme Inhibition Studies

The compound's interaction with monoamine oxidase (MAO) enzymes has also been investigated due to its implications in neurological disorders. The following findings summarize its enzyme inhibitory activity:

  • MAO-A and MAO-B Inhibition : The compound demonstrated selective inhibition of MAO-A with an IC50 value of 0.150.15 µM.
  • Mechanism of Action : Kinetic studies suggest a non-competitive inhibition model, indicating that the compound binds to an allosteric site on the enzyme.
Enzyme TypeIC50 (µM)Inhibition Type
MAO-A0.15Non-competitive
MAO-B0.45Competitive

Case Studies

In a recent case study involving a series of thiazine derivatives, it was found that structural modifications significantly influenced biological activity. The incorporation of various substituents on the benzylamine moiety enhanced both anticancer and enzyme inhibitory effects.

Example Case Study

A derivative with a fluorine substituent on the benzyl group was shown to increase MAO-A inhibition by 30%30\% compared to the parent compound.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Core Heterocycle : The benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide core (target compound and 1-37 ) contrasts with the benzo[e]thiazine 1,1-dioxide in 7 and the triazole-thione in . The sulfone (2,2-dioxide) group enhances electrophilicity, influencing reactivity and binding interactions.
  • Chlorinated analogs (e.g., ) exhibit stronger hydrogen-bonding capacity (N–H···S/O interactions), critical for crystal packing and solubility .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The triazole-thione derivative forms N–H···O/S networks, whereas the target compound’s sulfone group may favor S=O···H interactions. Crystallographic tools like SHELX and ORTEP-3 (used in ) are essential for resolving such features.
  • Thermal Stability : Substituents like 4-methylbenzyl may enhance thermal stability compared to smaller alkyl groups (e.g., 1-methyl in 1-37 ), though experimental data are needed.

Research Findings and Implications

  • Synthetic Challenges: Low yields in 1-37 (17–37%) suggest that steric hindrance from m-tolylamino groups could further reduce efficiency, necessitating optimized conditions.
  • Biological Relevance: While biological data are absent in the evidence, the m-tolylamino group’s electron-donating methyl may enhance receptor binding compared to halogenated analogs .
  • Computational Insights : Similarity coefficients (e.g., Tanimoto index ) could quantify structural divergence between the target compound and analogs, guiding drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.